

Technical Guide: Spectral Profiling of (4-(4-Chlorophenoxy)phenyl)methanol

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Compound of Interest

Compound Name: (4-(4-Chlorophenoxy)phenyl)methanol
CAS No.: 93497-08-6
Cat. No.: B1356539

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Part 1: Compound Identity & Synthetic Context[1][2][3]

Compound Name: **(4-(4-Chlorophenoxy)phenyl)methanol** IUPAC Name: [4-(4-chlorophenoxy)phenyl]methanol Molecular Formula:

Molecular Weight: 234.68 g/mol Structure: A benzyl alcohol core substituted at the para position with a 4-chlorophenoxy group.

Synthetic Origin & Impurity Profiling

To accurately interpret spectral data, one must understand the sample's history. This compound is typically synthesized via a two-step sequence:

- Nucleophilic Aromatic Substitution (): Reaction of 4-chlorophenol with 4-fluorobenzaldehyde (or 4-chlorobenzaldehyde) to form 4-(4-chlorophenoxy)benzaldehyde.

- Reduction: Conversion of the aldehyde to the alcohol using Sodium Borohydride ().

Critical Impurities to Monitor:

- Residual Aldehyde: Look for a singlet at ~9.9 ppm in NMR and a carbonyl stretch at ~1690 cm^{-1} in IR.
- Over-reduction/Hydrogenolysis: Formation of the methyl derivative (4-(4-chlorophenoxy)toluene) if conditions are too harsh.
- Starting Phenol: 4-chlorophenol traces (distinctive odor, higher retention time in GC).

Part 2: Spectral Characterization Protocols[4]

Mass Spectrometry (MS) - Electron Ionization (EI)

Primary Tool for Structural Confirmation

The mass spectrum of this compound is dominated by the stability of the diaryl ether linkage and the characteristic chlorine isotope signature.

Key Diagnostic Peaks:

m/z Value	Ion Identity	Relative Abundance	Interpretation
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| 234 |

(

) | 100% (Base Peak) | Molecular ion. Stable aromatic ether. | | 236 |

(

) | ~32-33% | Definitive confirmation of Monochlorination. The 3:1 ratio is mandatory. | | 217 |

| Medium | Loss of hydroxyl radical. Common in benzyl alcohols. | | 205 |

| High | Loss of formyl radical, often followed by rearrangement. | | 139/141 |

| Medium | Cleavage of the ether bond retaining the charge on the chlorinated fragment. |

Experimental Insight: In GC-MS, the molecular ion is robust. If the M⁺ peak is weak or absent, suspect thermal dehydration in the injector port (forming the corresponding stilbene or dimer), a common artifact for benzyl alcohols.

Proton Nuclear Magnetic Resonance (NMR)

Primary Tool for Purity & connectivity

Solvent:

(Chloroform-d) or DMSO-

. Frequency: 400 MHz recommended for resolution of aromatic multiplets.

The spectrum displays two distinct AA'BB' aromatic systems and a characteristic benzylic methylene.

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Logic
7.35	Doublet (Hz)	2H	Ar-H (Ring B, ortho to)	Deshielded by the benzylic carbon; typical range for benzyl alcohols.
7.28	Doublet (Hz)	2H	Ar-H (Ring A, ortho to Cl)	Deshielded by Chlorine (-I effect).
6.98	Doublet (Hz)	2H	Ar-H (Ring B, ortho to Ether O)	Shielded by the ether oxygen (+M effect).
6.92	Doublet (Hz)	2H	Ar-H (Ring A, ortho to Ether O)	Shielded by the ether oxygen (+M effect).
4.65	Singlet (or Doublet)	2H	Ar-CH -OH	Benzylic methylene. Appears as a doublet if OH coupling is preserved (DMSO).
1.8 - 2.5	Broad Singlet	1H	-OH	Exchangeable. Shift varies with concentration and water content.

Expert Note on Coupling: The two aromatic AA'BB' systems often overlap. In lower field instruments (300 MHz), this may look like a complex multiplet between 6.9-7.4 ppm. In DMSO-

, the OH proton usually appears as a triplet at ~5.2 ppm due to coupling with the

, and the

becomes a doublet. This is a self-validating check for the alcohol functionality.

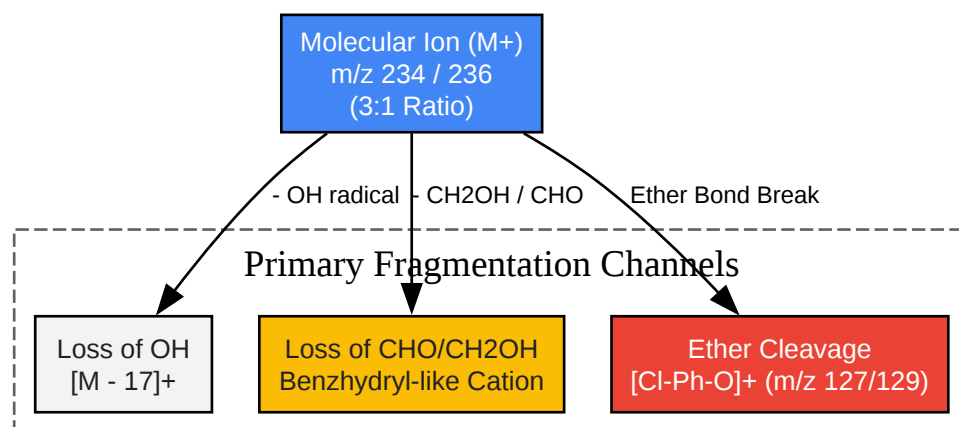
Infrared Spectroscopy (FT-IR)

Rapid Functional Group Verification

- 3300–3450 cm^{-1} : Broad O-H stretch (Intermolecular H-bonding).
- 1580 & 1485 cm^{-1} : Aromatic C=C ring stretches. The band at 1485 cm^{-1} is often very strong in diaryl ethers.
- 1235–1245 cm^{-1} : Ar-O-Ar asymmetric stretch. Critical diagnostic band for the ether linkage.
- 1085–1095 cm^{-1} : Ar-Cl stretch (often overlaps with in-plane bending, but distinct).
- 1010–1030 cm^{-1} : C-O primary alcohol stretch.

Part 3: Visualization of Fragmentation Logic

The following diagram illustrates the logical fragmentation pathway observed in Mass Spectrometry, essential for confirming the structural connectivity of the ether and alcohol moieties.



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Caption: Logical fragmentation pathways for **(4-(4-Chlorophenoxy)phenyl)methanol** in Electron Ionization MS.

Part 4: Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: Obtain high-resolution spectra without concentration broadening.

- Mass: Weigh 5–10 mg of the solid compound.
- Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.
 - Why CDCl₃? It prevents hydroxyl proton exchange broadening common in DMSO, allowing for a sharper baseline, though OH coupling is lost.
- Filtration: If the solution is cloudy (salt residues from synthesis), filter through a small plug of glass wool into the NMR tube.
- Acquisition: Run 16 scans (Proton) with a 2-second relaxation delay to ensure accurate integration of aromatic protons.

Protocol B: GC-MS Purity Check

Objective: Verify absence of starting aldehyde.

- Column: HP-5MS or DB-5 (5% Phenyl Methyl Siloxane).
- Inlet Temp: 250°C (Split 20:1).
- Carrier: Helium at 1.0 mL/min.
- Oven Program:
 - Start: 80°C (Hold 1 min).
 - Ramp: 20°C/min to 280°C.
 - Hold: 5 min.

- Validation: The alcohol usually elutes after the aldehyde impurity due to hydrogen bonding with the stationary phase active sites, unless derivatized (silylated).

References

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- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.

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Sources

- 1. 4-Chlorobenzyl alcohol [webbook.nist.gov]
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